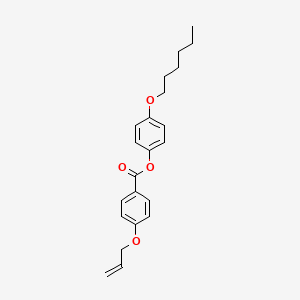

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Hexyloxy)phenyl 4-(Allyloxy)benzoat beinhaltet typischerweise die Veresterung von 4-(Hexyloxy)benzoesäure mit 4-(Allyloxy)phenol. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 4-(Hexyloxy)phenyl 4-(Allyloxy)benzoat nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz großtechnische Veresterungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Reaktoren und kontinuierlicher Durchflusssysteme kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Eigenschaften

CAS-Nummer |

73376-33-7 |

|---|---|

Molekularformel |

C22H26O4 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(4-hexoxyphenyl) 4-prop-2-enoxybenzoate |

InChI |

InChI=1S/C22H26O4/c1-3-5-6-7-17-25-20-12-14-21(15-13-20)26-22(23)18-8-10-19(11-9-18)24-16-4-2/h4,8-15H,2-3,5-7,16-17H2,1H3 |

InChI-Schlüssel |

CQAGCDLZFGJYEI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)benzoic acid with 4-(Allyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(Hexyloxy)phenyl 4-(Allyloxy)benzoat wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Als Vorläufer bei der Synthese von Flüssigkristallen und anderen fortschrittlichen Materialien.

Biologie: In Studien, die sich mit Zellmembraninteraktionen befassen, aufgrund ihrer amphiphilen Natur.

Industrie: Verwendet bei der Entwicklung von Spezialpolymeren und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 4-(Hexyloxy)phenyl 4-(Allyloxy)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren, abhängig von seiner Anwendung. In Arzneimittelträgersystemen kann es beispielsweise die Löslichkeit und Bioverfügbarkeit von pharmazeutisch aktiven Substanzen verbessern, indem es Mizellen oder andere selbstorganisierte Strukturen bildet.

Wissenschaftliche Forschungsanwendungen

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate is utilized in various scientific research fields, including:

Chemistry: As a precursor in the synthesis of liquid crystals and other advanced materials.

Biology: In studies involving cell membrane interactions due to its amphiphilic nature.

Industry: Used in the development of specialty polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and bioavailability of active pharmaceutical ingredients by forming micelles or other self-assembled structures .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(Hexyloxy)phenyl 4-Butylcyclohexancarboxylat

- 4-(Hexyloxy)benzoesäure 4-Heptyloxyphenylester

- 4-(Hexyloxy)-2-Hydroxyphenyl (Phenyl)methanon

Einzigartigkeit

4-(Hexyloxy)phenyl 4-(Allyloxy)benzoat zeichnet sich durch seine einzigartige Kombination aus Hexyloxy- und Allyloxygruppen aus, die ihm eine besondere chemische Reaktivität und physikalische Eigenschaften verleihen. Dies macht es besonders wertvoll bei der Synthese von Flüssigkristallen und anderen fortschrittlichen Materialien .

Biologische Aktivität

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate is a compound that has garnered interest in various fields, including materials science and biology. Its structural properties suggest potential applications in liquid crystal technology and biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a phenyl ring substituted with hexyloxy and allyloxy groups, which contribute to its solubility and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with alkyl halides or via esterification methods. The synthetic pathways often focus on optimizing yield and purity for subsequent biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain alkoxybenzoates can inhibit bacterial growth, suggesting a potential role in developing antimicrobial agents .

Hormonal Activity

A significant area of research involves the compound's interaction with hormonal pathways. In a study on related benzoate derivatives, it was found that specific alkyl substitutions could influence juvenile hormone activity in insects, indicating potential applications in pest control . The structure-activity relationship (SAR) suggests that the hexyloxy and allyloxy groups may modulate biological responses through hormonal mimicry or interference.

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated using various cell lines. Preliminary results indicate that modifications in the alkoxy chain length can affect cell viability, with certain derivatives showing selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry tested a series of alkoxybenzoates for their antimicrobial efficacy against common pathogens. The results demonstrated that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria, suggesting that the hexyloxy group may be beneficial for increasing hydrophobic interactions with bacterial membranes .

Study 2: Hormonal Activity in Insects

In an investigation into juvenile hormone analogs, researchers synthesized several derivatives of this compound. The findings revealed that certain esters could induce precocious metamorphosis in silkworm larvae, highlighting their potential as insect growth regulators. The study concluded that the presence of specific functional groups was essential for biological activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.